

Bredinin Aglycone: A Technical Guide to its Role in Purine Metabolism

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Compound of Interest		
Compound Name:	Bredinin aglycone	
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Abstract

Bredinin aglycone, also known as 5-Hydroxy-1H-imidazole-4-carboxamide or FF-10501, is a pivotal chemical entity in the study of purine metabolism and immunosuppression. While not the direct active agent, it is a crucial component of the metabolic pathway of the immunosuppressive drug Bredinin (Mizoribine). This technical guide provides an in-depth analysis of Bredinin aglycone, its conversion to the active metabolite Mizoribine-5'-monophosphate (MZP), and its ultimate role as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This document outlines the mechanism of action, presents quantitative data on inhibitory activity, details experimental protocols for assessing IMPDH inhibition, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction: The Chemical Identity of Bredinin Aglycone

Bredinin aglycone is a purine nucleotide analogue. It is the non-glycosidic part of the nucleoside Bredinin (Mizoribine). Chemically, it is identified as 5-Hydroxy-1H-imidazole-4-carboxamide.



Chemical Properties	
Systematic Name	5-Hydroxy-1H-imidazole-4-carboxamide
Synonyms	Bredinin aglycone, FF-10501, SM-108
CAS Number	56973-26-3
Molecular Formula	C4H5N3O2
Molecular Weight	127.10 g/mol

The Metabolic Journey: From Prodrug to Active Inhibitor

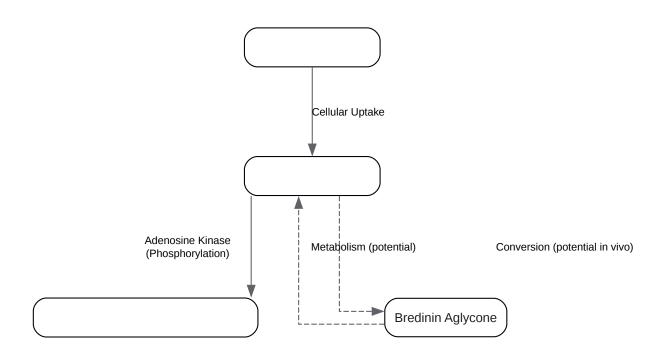
Bredinin itself is a prodrug that, after cellular uptake, undergoes metabolic activation to exert its immunosuppressive effects. The primary active metabolite is not the aglycone, but rather the phosphorylated form of the parent nucleoside, Mizoribine-5'-monophosphate (MZP).

The metabolic activation pathway is as follows:

- Cellular Uptake: Bredinin is transported into the cell.
- Phosphorylation: Inside the cell, the enzyme adenosine kinase catalyzes the phosphorylation of Bredinin to Mizoribine-5'-monophosphate (MZP)[1].

While **Bredinin aglycone** can be studied as a chemical entity, its direct role in the immunosuppressive action of Bredinin is as a structural component of the parent molecule. Some studies suggest that if the aglycone is administered in vivo, it can be converted back to the parent nucleoside, Bredinin, which can then be phosphorylated to the active MZP[2].





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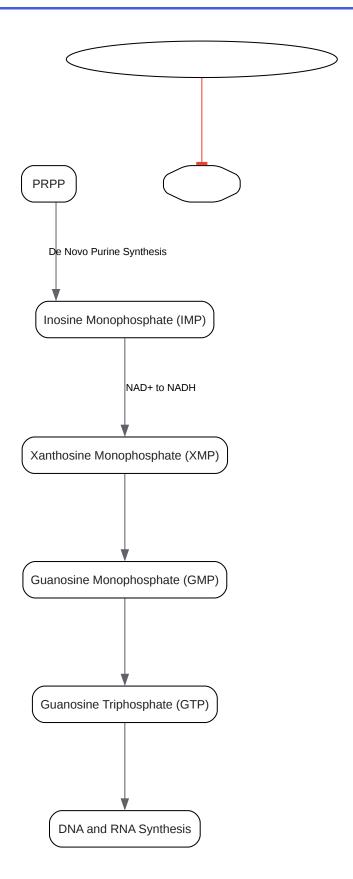
Metabolic activation of Bredinin.

Mechanism of Action: Inhibition of IMPDH and Disruption of Purine Synthesis

The primary target of the active metabolite, MZP, is inosine monophosphate dehydrogenase (IMPDH). IMPDH is a crucial, rate-limiting enzyme in the de novo pathway of guanine nucleotide synthesis. It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a precursor for guanosine monophosphate (GMP), and subsequently guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).

By inhibiting IMPDH, MZP depletes the intracellular pool of guanine nucleotides. This has a profound cytostatic effect on rapidly proliferating cells, such as lymphocytes, which are heavily dependent on the de novo purine synthesis pathway. This selective inhibition of lymphocyte proliferation is the basis for the immunosuppressive effects of Bredinin[1][3].





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Inhibition of IMPDH in the purine synthesis pathway.



Quantitative Analysis of IMPDH Inhibition

The inhibitory potency of the active metabolite, Mizoribine-5'-monophosphate (MZP), against IMPDH has been quantified. In contrast, while **Bredinin aglycone** (FF-10501) has shown bioactivity in cellular assays, specific enzyme inhibitory constants are less commonly reported for the aglycone itself.

Compound	Target	Inhibition Constant (Ki)	Reference
Mizoribine-5'- monophosphate (MZP)	Human IMPDH Type 2	3.9 nM	[4]
Mizoribine-5'- monophosphate (MZP)	E. coli IMPDH	0.5 nM	

Compound	Cell Line	Bioactivity	Concentration	Reference
FF-10501-01 (Bredinin aglycone prodrug)	Acute Myeloid Leukemia (AML) cell lines	Induction of apoptosis	~30 μM	
FF-10501-01 (Bredinin aglycone prodrug)	Primary AML patient samples	Reduction of proliferation	≥300 µM	

Experimental Protocols: IMPDH Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound, such as Mizoribine-5'-monophosphate, against IMPDH. This assay spectrophotometrically measures the rate of NADH production, a product of the IMPDH-catalyzed reaction.

Objective: To determine the IC50 value of a test compound for IMPDH.



Materials:

- Recombinant human IMPDH2
- Inosine monophosphate (IMP)
- β-Nicotinamide adenine dinucleotide (NAD+)
- Test compound (e.g., Mizoribine-5'-monophosphate)
- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT
- 96-well UV-transparent microplates
- Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).
 - Prepare serial dilutions of the test compound in Assay Buffer.
 - Prepare stock solutions of IMP and NAD+ in Assay Buffer.
 - Prepare a working solution of IMPDH in Assay Buffer.
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - Assay Buffer
 - Test compound at various concentrations (or vehicle control)
 - IMPDH enzyme solution



 Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short preincubation period (e.g., 5-10 minutes).

• Initiate Reaction:

- Add a solution of IMP and NAD+ to each well to start the reaction.
- $\circ\,$ Final concentrations in the reaction mixture should be optimized, for example: 50-200 μM IMP and 100-400 μM NAD+.

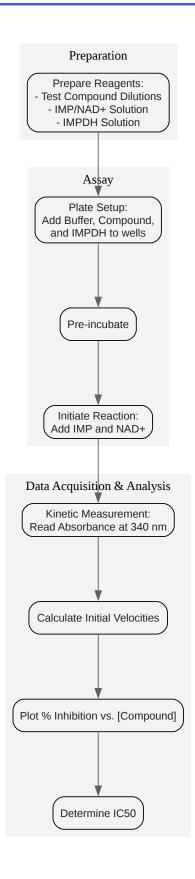
Data Acquisition:

- Immediately place the plate in the spectrophotometer.
- Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of increase in absorbance is proportional to the rate of NADH production and thus IMPDH activity.

Data Analysis:

- Calculate the initial reaction velocity (V₀) for each concentration of the test compound from the linear portion of the absorbance vs. time plot.
- Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.





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Workflow for IMPDH inhibition assay.



Conclusion

Bredinin aglycone is a fundamental molecule in the context of the immunosuppressive agent Bredinin. While the direct inhibitory action on IMPDH is carried out by its phosphorylated nucleoside counterpart, Mizoribine-5'-monophosphate, an understanding of the aglycone's structure and its relationship within the metabolic pathway is crucial for researchers in pharmacology and drug development. The potent and selective inhibition of IMPDH by the active metabolite of Bredinin underscores the therapeutic potential of targeting the de novo purine synthesis pathway for immunosuppression and the treatment of diseases characterized by rapid cell proliferation. Further investigation into the pharmacokinetics and metabolism of Bredinin and its derivatives will continue to inform the development of next-generation IMPDH inhibitors.

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